5-(tert-Butylthio)furan-2-carboxylic acid
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Overview
Description
5-(tert-Butylthio)furan-2-carboxylic acid is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol It is characterized by a furan ring substituted with a tert-butylthio group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)furan-2-carboxylic acid typically involves the introduction of the tert-butylthio group to a furan ring followed by carboxylation. One common method involves the reaction of 5-bromo-2-furancarboxylic acid with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-(tert-Butylthio)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-3-methyl-furan-2-carboxylic acid: Similar structure but with a methyl group instead of a tert-butylthio group.
5-Ethyl-furan-2-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butylthio group.
5-(tert-Butyl)-2-furylalkenes: Compounds with a similar furan ring but different substituents.
Uniqueness
5-(tert-Butylthio)furan-2-carboxylic acid is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12O3S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-tert-butylsulfanylfuran-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-9(2,3)13-7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) |
InChI Key |
VZYFMGUBEFDRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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